molecular formula C24H24N2OS B10864830 1-(4-Acetylphenyl)-3-(3,3-diphenylpropyl)thiourea

1-(4-Acetylphenyl)-3-(3,3-diphenylpropyl)thiourea

Cat. No.: B10864830
M. Wt: 388.5 g/mol
InChI Key: MMBFCIYVQUSQNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-ACETYLPHENYL)-N’-(3,3-DIPHENYLPROPYL)THIOUREA is an organic compound belonging to the thiourea class. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. This particular compound is characterized by the presence of an acetyl group attached to a phenyl ring and a diphenylpropyl group attached to the thiourea moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-ACETYLPHENYL)-N’-(3,3-DIPHENYLPROPYL)THIOUREA typically involves the reaction of 4-acetylphenyl isothiocyanate with 3,3-diphenylpropylamine. The reaction is carried out in an appropriate solvent, such as dichloromethane or ethanol, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods: On an industrial scale, the production of N-(4-ACETYLPHENYL)-N’-(3,3-DIPHENYLPROPYL)THIOUREA may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality of the final product.

Types of Reactions:

    Oxidation: N-(4-ACETYLPHENYL)-N’-(3,3-DIPHENYLPROPYL)THIOUREA can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form corresponding amines or thiols. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: N-(4-ACETYLPHENYL)-N’-(3,3-DIPHENYLPROPYL)THIOUREA can participate in nucleophilic substitution reactions, where the thiourea moiety is replaced by other nucleophiles, such as amines or alcohols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as solvent.

    Substitution: Amines, alcohols, dichloromethane as solvent.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, thiols.

    Substitution: Thiourea derivatives with different nucleophiles.

Scientific Research Applications

N-(4-ACETYLPHENYL)-N’-(3,3-DIPHENYLPROPYL)THIOUREA has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(4-ACETYLPHENYL)-N’-(3,3-DIPHENYLPROPYL)THIOUREA involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

N-(4-ACETYLPHENYL)-N’-(3,3-DIPHENYLPROPYL)THIOUREA can be compared with other thiourea derivatives, such as:

    N-Phenyl-N’-(3,3-diphenylpropyl)thiourea: Similar structure but lacks the acetyl group.

    N-(4-Methylphenyl)-N’-(3,3-diphenylpropyl)thiourea: Similar structure with a methyl group instead of an acetyl group.

    N-(4-Chlorophenyl)-N’-(3,3-diphenylpropyl)thiourea: Similar structure with a chloro group instead of an acetyl group.

The presence of the acetyl group in N-(4-ACETYLPHENYL)-N’-(3,3-DIPHENYLPROPYL)THIOUREA imparts unique chemical and biological properties, making it distinct from other similar compounds.

Properties

Molecular Formula

C24H24N2OS

Molecular Weight

388.5 g/mol

IUPAC Name

1-(4-acetylphenyl)-3-(3,3-diphenylpropyl)thiourea

InChI

InChI=1S/C24H24N2OS/c1-18(27)19-12-14-22(15-13-19)26-24(28)25-17-16-23(20-8-4-2-5-9-20)21-10-6-3-7-11-21/h2-15,23H,16-17H2,1H3,(H2,25,26,28)

InChI Key

MMBFCIYVQUSQNH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=S)NCCC(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.